Cas no 3380-62-9 (Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-)

Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- structure
3380-62-9 structure
Product Name:Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
Numero CAS:3380-62-9
MF:C19H21N3
MW:291.390144109726
CID:320756
PubChem ID:201166
Update Time:2025-04-19

Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
    • N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)aniline
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)aniline
    • N,N-Dimethyl-N-(4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)phenyl)amine
    • 1-(p-Dimethylaminophenyl)tetrahydronorharman
    • 5-25-11-00474 (Beilstein Handbook Reference)
    • CHEMBL5197622
    • 3380-62-9
    • SCHEMBL6781298
    • NSC665901
    • InChI=1/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
    • 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-(dimethylamino)phenyl)-
    • BRN 0682466
    • DTXSID501147901
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzenamine
    • OHXAAMBDNQSPCS-UHFFFAOYSA-
    • NSC-665901
    • Inchi: 1S/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
    • Chiave InChI: OHXAAMBDNQSPCS-UHFFFAOYSA-N
    • Sorrisi: N1CCC2C3C=CC=CC=3NC=2C1C1C=CC(=CC=1)N(C)C

Proprietà calcolate

  • Massa esatta: 291.17373
  • Massa monoisotopica: 291.173547683g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 375
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 31.1Ų

Proprietà sperimentali

  • PSA: 31.06
Fornitori consigliati
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd